Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside
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Overview
Description
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is a compound with the molecular formula C7H14O4. It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at the 3rd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside can be synthesized through the displacement of sugar chlorosulphates by nucleophiles such as bromide, azide, and acetate . The reaction typically involves the use of aprotic solvents or crown ethers to facilitate the displacement process. The synthesis starts with the preparation of methyl 4,6-O-benzylidene-3-bromo-3-deoxy-beta-D-allopyranoside from methyl 4,6-O-benzylidene-beta-D-glucopyranoside 2,3-bischlorosulphate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The displacement of chlorosulphate groups by nucleophiles such as bromide, azide, and acetate.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophiles: Bromide, azide, acetate.
Solvents: Aprotic solvents, crown ethers.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used .
Scientific Research Applications
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets, primarily through its glycosidic linkage. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycosides. The pathways involved include glycosylation and deglycosylation processes, which are crucial in various biological functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dideoxy-3-C-methyl-4-O-(3-methylbutanoyl)-L-ribo-hexopyranoside .
- Methyl 4,6-O-benzylidene-2,3-dideoxy-beta-D-ribo-hexopyranoside .
Uniqueness
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is unique due to its specific deoxy modifications at the 3rd and 6th positions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
31899-66-8 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S,3R,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7+/m1/s1 |
InChI Key |
DRIBCYZSKHETPK-UCROKIRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OC)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OC)O)O |
Origin of Product |
United States |
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